molecular formula C20H19N3O4 B11288446 2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(p-tolyl)acetamide

2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B11288446
M. Wt: 365.4 g/mol
InChI Key: RRMOPEGXVVUYKB-UHFFFAOYSA-N
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Description

2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(p-tolyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazine ring, a methoxyphenyl group, and a tolylacetamide moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

The synthesis of 2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions or coupling reactions using palladium catalysts.

    Attachment of the tolylacetamide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups in the pyrazine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(p-tolyl)acetamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. If it has anticancer properties, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(p-tolyl)acetamide include other pyrazine derivatives and compounds with methoxyphenyl or tolylacetamide groups. These similar compounds may share some structural features but differ in their specific biological activities or chemical reactivity. The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H19N3O4/c1-14-6-8-15(9-7-14)21-18(24)13-22-10-11-23(20(26)19(22)25)16-4-3-5-17(12-16)27-2/h3-12H,13H2,1-2H3,(H,21,24)

InChI Key

RRMOPEGXVVUYKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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